Cas no 1031993-15-3 (N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide)
![N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide structure](https://ja.kuujia.com/scimg/cas/1031993-15-3x500.png)
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide 化学的及び物理的性質
名前と識別子
-
- AKOS002146857
- N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- N-(4-ethoxyphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide
- BRD-K45273268-001-01-0
- F3222-5209
- 1031993-15-3
- N-(4-ethoxyphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- STL133205
- N-(4-Ethoxyphenyl)-2-[(2-methyl-4-quinazolinyl)oxy]acetamide
-
- インチ: 1S/C19H19N3O3/c1-3-24-15-10-8-14(9-11-15)22-18(23)12-25-19-16-6-4-5-7-17(16)20-13(2)21-19/h4-11H,3,12H2,1-2H3,(H,22,23)
- InChIKey: DAVXIHIUEPGSOT-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(OCC)C=C1)(=O)COC1=C2C(=NC(C)=N1)C=CC=C2
計算された属性
- せいみつぶんしりょう: 337.14264148g/mol
- どういたいしつりょう: 337.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
じっけんとくせい
- 密度みつど: 1.257±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 523.9±50.0 °C(Predicted)
- 酸性度係数(pKa): 11.92±0.70(Predicted)
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3222-5209-5mg |
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide |
1031993-15-3 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-5209-2mg |
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide |
1031993-15-3 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3222-5209-25mg |
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide |
1031993-15-3 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3222-5209-1mg |
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide |
1031993-15-3 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3222-5209-3mg |
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide |
1031993-15-3 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3222-5209-20mg |
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide |
1031993-15-3 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3222-5209-10mg |
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide |
1031993-15-3 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3222-5209-40mg |
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide |
1031993-15-3 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3222-5209-10μmol |
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide |
1031993-15-3 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3222-5209-20μmol |
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide |
1031993-15-3 | 90%+ | 20μl |
$79.0 | 2023-04-27 |
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamideに関する追加情報
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide: A Comprehensive Overview
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (CAS No. 1031993-15-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. This article provides a detailed overview of N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, including its chemical structure, synthesis methods, biological activities, and recent research findings.
Chemical Structure and Synthesis
The chemical structure of N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is defined by its quinazoline core and the presence of an ethoxyphenyl group. The quinazoline ring system is a key pharmacophore in many bioactive compounds, contributing to its diverse biological activities. The synthesis of this compound typically involves several steps, including the formation of the quinazoline ring and subsequent functional group modifications.
One common synthetic route involves the reaction of 4-chloroacetoxyquinazoline with 4-ethoxyaniline in the presence of a base such as potassium carbonate. This reaction yields N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide with high purity and yield. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods, utilizing catalysts and solvents that minimize environmental impact.
Biological Activities
N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has been extensively studied for its biological activities, particularly in the context of cancer therapy. Research has shown that this compound exhibits potent antiproliferative effects against various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
A study published in the Journal of Medicinal Chemistry in 2021 reported that N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide selectively targets the PI3K/AKT/mTOR pathway, which is frequently dysregulated in many types of cancer. By inhibiting this pathway, the compound effectively reduces cell viability and induces apoptosis in cancer cells while sparing normal cells. This selective toxicity makes it a promising candidate for further development as an anticancer agent.
Pharmacokinetics and Toxicology
The pharmacokinetic properties of N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide have been evaluated in preclinical studies using animal models. These studies have demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It shows good oral bioavailability and a reasonable half-life, making it suitable for oral administration.
Toxicology studies have also been conducted to assess the safety profile of N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide. Results from these studies indicate that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed in animal models. However, further investigations are needed to fully understand its long-term safety and potential side effects in humans.
Clinical Trials and Future Prospects
The promising preclinical data on N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide have paved the way for its evaluation in clinical trials. Several phase I trials are currently underway to assess the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results from these trials have been encouraging, with some patients showing significant tumor regression.
In addition to its potential as an anticancer agent, recent research has also explored the use of N-(4-ethoxyphenyl)-2-[(2-methylquinazolin-4-yloxy)acetamide] for other therapeutic applications. For example, a study published in the European Journal of Pharmacology in 2020 reported that this compound exhibits anti-inflammatory properties and may be useful in treating inflammatory diseases such as rheumatoid arthritis.
Conclusion
In conclusion, N-(4-Ethoxyphenyl)-2-[ (2-Methylquinazolin - 4 - yl ) oxy ] acetamide (CAS No. 1031993 - 15 - 3 ) represents a promising compound with a wide range of potential therapeutic applications . Its unique chemical structure , potent biological activities , and favorable pharmacokinetic properties make it an attractive candidate for further development . Ongoing clinical trials will provide valuable insights into its safety and efficacy , potentially leading to new treatment options for various diseases . As research continues , it is anticipated that this compound will play an increasingly important role in medicinal chemistry and pharmaceutical science .
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